

synthesis and characterization of 2-Fluoro-3-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Fluoro-3-methyl-5-nitropyridine

Cat. No.: B096850

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Fluoro-3-methyl-5-nitropyridine**

Abstract

This guide provides a comprehensive technical overview of **2-Fluoro-3-methyl-5-nitropyridine** (CAS No. 19346-46-4), a pivotal intermediate in modern medicinal chemistry. The strategic placement of fluorine, methyl, and nitro groups on the pyridine scaffold makes this compound a versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document details a field-proven synthetic protocol via nucleophilic aromatic substitution (SNAr), outlines a robust analytical workflow for structural verification and purity assessment, and discusses the compound's significance in drug discovery. The content is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, actionable insights.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability^{[1][2]}. The pyridine ring, a common motif in pharmaceuticals, when functionalized with fluorine, becomes a high-value synthon for

developing novel therapeutics across areas like oncology, neurology, and infectious diseases[2].

2-Fluoro-3-methyl-5-nitropyridine emerges as a particularly valuable intermediate. Its structure offers three key points for chemical modification:

- The fluoro group at the 2-position is an excellent leaving group for SNAr reactions, allowing for the introduction of various nucleophiles.
- The nitro group at the 5-position is a strong electron-withdrawing group that activates the ring for nucleophilic substitution. It can also be readily reduced to an amine, providing a gateway to a diverse range of derivatives such as amides, ureas, and sulfonamides[3].
- The methyl group at the 3-position provides steric and electronic influence, allowing for fine-tuning of the molecule's properties and interactions with biological targets.

This guide serves as a senior-level resource, elucidating the synthesis and rigorous characterization required to ensure the quality and reliability of this critical building block.

Physicochemical and Safety Data

A summary of the key properties of **2-Fluoro-3-methyl-5-nitropyridine** is presented below.

Property	Value	Reference
CAS Number	19346-46-4	[4][5]
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[4][5][6]
Molecular Weight	156.11 g/mol	[4][5]
Monoisotopic Mass	156.03350557 Da	[5][6]
Appearance	Pale yellow to white solid/powder	[3][7] (Inferred from similar compounds)
Topological Polar Surface Area	58.7 Å ²	[4][5]
XLogP3	1.5	[4][5]

Safety Profile: This compound is classified as an irritant.^[4] Handling should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Based on related compounds, it may cause skin, eye, and respiratory irritation^[8].

Synthesis of 2-Fluoro-3-methyl-5-nitropyridine

The most common and industrially scalable synthesis of **2-Fluoro-3-methyl-5-nitropyridine** involves a halogen exchange (Halex) reaction. This SNAr pathway utilizes the more accessible and cost-effective 2-Chloro-3-methyl-5-nitropyridine as the starting material.

Synthetic Scheme & Mechanism

The reaction proceeds by substituting the chlorine atom at the C2 position with fluorine. The reaction is driven by the high nucleophilicity of the fluoride ion and is activated by the electron-withdrawing nitro group, which stabilizes the negative charge in the Meisenheimer complex intermediate.

The choice of fluorinating agent is critical. While cesium fluoride (CsF) is highly reactive, potassium fluoride (KF) is often preferred for large-scale production due to its significantly lower cost.^[9] To enhance the solubility and reactivity of KF, a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is used, often in conjunction with a phase-transfer catalyst.^{[9][10]}

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for fluorinating nitropyridines.^[10]

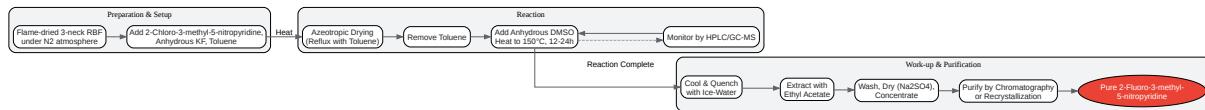
Materials:

- 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)
- Anhydrous Spray-Dried Potassium Fluoride (2.5-3.0 eq)
- Dimethyl Sulfoxide (DMSO), anhydrous (5-10 mL per gram of starting material)
- Toluene

Procedure:

- **Drying:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3-methyl-5-nitropyridine (1.0 eq), spray-dried Potassium Fluoride (3.0 eq), and toluene.
- **Azeotropic Removal of Water:** Heat the mixture to reflux for 2-3 hours to azeotropically remove any trace amounts of water with the toluene. This step is critical as water can significantly reduce the efficacy of the fluorination reaction.
- **Solvent Exchange:** Cool the mixture slightly and carefully distill off the toluene.
- **Fluorination Reaction:** Add anhydrous DMSO to the flask. Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. A precipitate should form.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield **2-Fluoro-3-methyl-5-nitropyridine** as a solid.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-Fluoro-3-methyl-5-nitropyridine**.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **2-Fluoro-3-methyl-5-nitropyridine**.

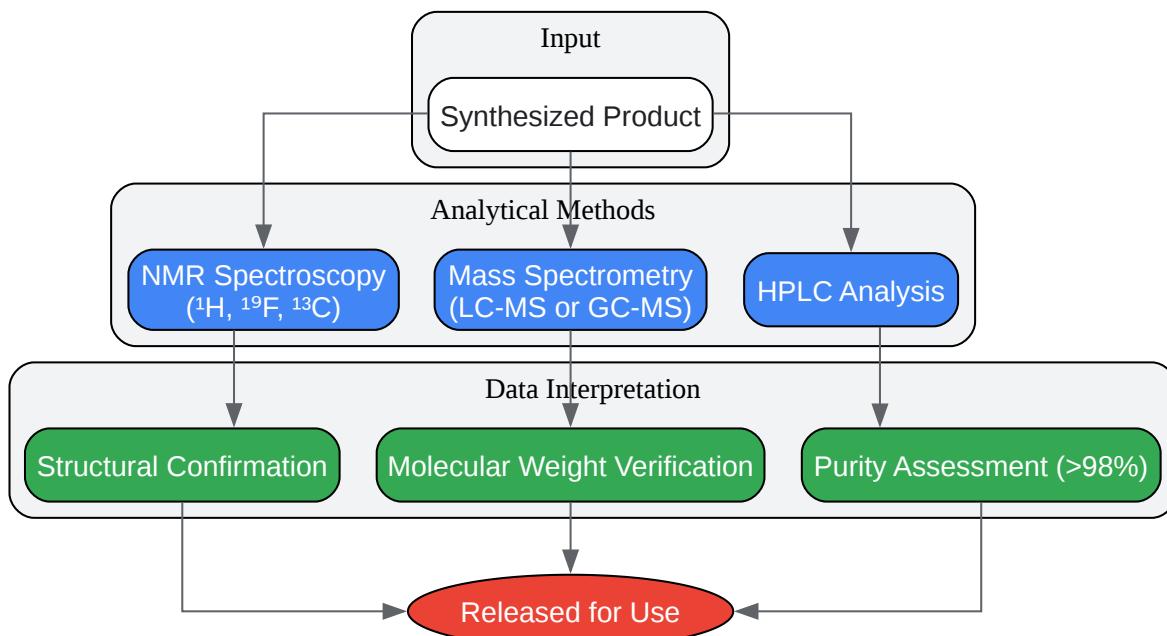
Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are used to confirm the molecular structure.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Expected Spectroscopic and Chromatographic Data

Technique	Expected Results
¹ H NMR	Two doublets are expected in the aromatic region (approx. 8.0-9.5 ppm) for the two pyridine protons, showing coupling to each other and one showing coupling to the fluorine atom. A singlet for the methyl group (approx. 2.5 ppm) is also expected. The spectrum for the chloro-precursor shows peaks at δ 9.04 and 8.33 ppm[11], and the fluoro-derivative's peaks will be in a similar region.
¹⁹ F NMR	A singlet or a multiplet (if coupled to aromatic protons) is expected in the typical range for aryl fluorides. This is a definitive test for successful fluorination.
Mass Spec. (ESI+)	The primary ion observed will be the protonated molecular ion $[M+H]^+$ at m/z 157.04079.[6]
HPLC (RP)	A single major peak should be observed, with purity typically >98% for use in drug development. A suitable method would use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[12]

Characterization Workflow Diagram

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Caption: Analytical workflow for quality control of the final product.

Conclusion

2-Fluoro-3-methyl-5-nitropyridine is a high-value, versatile chemical intermediate whose strategic importance in pharmaceutical research cannot be overstated. The synthetic route via halogen exchange from its chloro-analogue is a robust and scalable method, provided that anhydrous conditions are strictly maintained. The multi-technique analytical approach detailed herein ensures that the material produced is of the requisite identity, structure, and purity for its demanding applications in the synthesis of next-generation therapeutics. This guide provides the foundational knowledge for chemists and scientists to confidently produce and validate this critical molecular building block.

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